Cas no 2648925-96-4 ((2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(propan-2-yl)butanamidopentanoic acid)

(2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(propan-2-yl)butanamidopentanoic acid structure
2648925-96-4 structure
商品名:(2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(propan-2-yl)butanamidopentanoic acid
CAS番号:2648925-96-4
MF:C27H34N2O5
メガワット:466.569267749786
CID:6403592
PubChem ID:165876046

(2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(propan-2-yl)butanamidopentanoic acid 化学的及び物理的性質

名前と識別子

    • (2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(propan-2-yl)butanamidopentanoic acid
    • 2648925-96-4
    • EN300-1523781
    • (2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)butanamido]pentanoic acid
    • インチ: 1S/C27H34N2O5/c1-5-10-23(26(31)32)29-25(30)24(16(2)3)17(4)28-27(33)34-15-22-20-13-8-6-11-18(20)19-12-7-9-14-21(19)22/h6-9,11-14,16-17,22-24H,5,10,15H2,1-4H3,(H,28,33)(H,29,30)(H,31,32)/t17?,23-,24?/m0/s1
    • InChIKey: LLVMIOMANOYCOS-JXKJCSFESA-N
    • ほほえんだ: O(C(NC(C)C(C(N[C@H](C(=O)O)CCC)=O)C(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 466.24677219g/mol
  • どういたいしつりょう: 466.24677219g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 34
  • 回転可能化学結合数: 11
  • 複雑さ: 689
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5
  • トポロジー分子極性表面積: 105Ų

(2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(propan-2-yl)butanamidopentanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1523781-10.0g
(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)butanamido]pentanoic acid
2648925-96-4
10g
$14487.0 2023-05-26
Enamine
EN300-1523781-500mg
(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)butanamido]pentanoic acid
2648925-96-4
500mg
$3233.0 2023-09-26
Enamine
EN300-1523781-100mg
(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)butanamido]pentanoic acid
2648925-96-4
100mg
$2963.0 2023-09-26
Enamine
EN300-1523781-2.5g
(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)butanamido]pentanoic acid
2648925-96-4
2.5g
$6602.0 2023-05-26
Enamine
EN300-1523781-1.0g
(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)butanamido]pentanoic acid
2648925-96-4
1g
$3368.0 2023-05-26
Enamine
EN300-1523781-0.1g
(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)butanamido]pentanoic acid
2648925-96-4
0.1g
$2963.0 2023-05-26
Enamine
EN300-1523781-50mg
(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)butanamido]pentanoic acid
2648925-96-4
50mg
$2829.0 2023-09-26
Enamine
EN300-1523781-5000mg
(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)butanamido]pentanoic acid
2648925-96-4
5000mg
$9769.0 2023-09-26
Enamine
EN300-1523781-0.25g
(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)butanamido]pentanoic acid
2648925-96-4
0.25g
$3099.0 2023-05-26
Enamine
EN300-1523781-0.5g
(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)butanamido]pentanoic acid
2648925-96-4
0.5g
$3233.0 2023-05-26

(2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(propan-2-yl)butanamidopentanoic acid 関連文献

(2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(propan-2-yl)butanamidopentanoic acidに関する追加情報

Introduction to (2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(propan-2-yl)butanamidopentanoic Acid (CAS No. 2648925-96-4)

(2S-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(propan-2-yl)butanamidopentanoic acid) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound, identified by its CAS number 2648925-96-4, represents a novel class of molecules with potential applications in drug discovery and development. Its unique structural features, including a chiral center and a fluorinated aromatic moiety, make it an intriguing candidate for further investigation.

The chemical structure of this compound consists of a pentanoic acid backbone modified with an amide group at the second carbon position. The amide group is further functionalized with a methoxycarbonyl derivative of 9H-fluoren-9-yl, which introduces both hydrophobicity and rigidity to the molecule. Additionally, the presence of a propan-2-yl group at the same position enhances the compound's solubility and bioavailability, making it more suitable for biological studies.

One of the most compelling aspects of (2S-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(propan-2-yl)butanamidopentanoic acid) is its stereochemistry. The (S)-configuration at the chiral center imparts specific interactions with biological targets, which can be crucial for achieving desired pharmacological effects. This stereochemical control is particularly important in drug design, where enantiomeric purity can significantly influence efficacy and safety.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with various biological targets. Studies suggest that the fluorinated aromatic ring and the amide group may interact with specific pockets on enzymes or receptors, potentially modulating their activity. These insights have been instrumental in guiding experimental efforts aimed at optimizing the compound's pharmacological properties.

The fluorine atom in the 9H-fluoren-9-yl moiety is a key feature that enhances the compound's metabolic stability and binding affinity. Fluorine substitution is a well-established strategy in medicinal chemistry to improve drug-like properties, such as lipophilicity and resistance to enzymatic degradation. The incorporation of this element into the structure of (2648925-96-4) suggests that it may exhibit superior pharmacokinetic profiles compared to related compounds lacking such modifications.

In vitro studies have begun to explore the potential therapeutic applications of (2S-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(propan-2-yl)butanamidopentanoic acid). Initial results indicate that it may possess anti-inflammatory and analgesic properties, making it a promising candidate for treating chronic pain conditions. Additionally, its ability to interact with biological targets involved in neurodegenerative diseases has been noted, suggesting potential applications in therapeutic strategies for conditions such as Alzheimer's disease.

The synthesis of this compound presents several challenges due to its complex structure. However, recent developments in synthetic methodologies have made it more feasible to produce high-purity samples for research purposes. Techniques such as asymmetric synthesis and protecting group strategies have been employed to ensure the correct stereochemical configuration and functional group integrity.

The role of (CAS No. 2648925-96-4) in drug discovery extends beyond its potential therapeutic applications. It serves as a valuable scaffold for designing novel molecules with enhanced pharmacological properties. By modifying various functional groups within its structure, researchers can explore different chemical spaces and identify compounds with improved efficacy, selectivity, and safety profiles.

The growing interest in this compound underscores the importance of continued research in medicinal chemistry and biomedicine. As our understanding of biological systems expands, so does our ability to design molecules that can interact selectively with disease-causing targets. (2S-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(propan-2-yibutanamidopentanoic acid) exemplifies how structural innovation can lead to breakthroughs in drug development.

In conclusion, (2648925-96...) represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas. Its unique structural features, stereochemical control, and favorable pharmacokinetic properties make it an attractive candidate for further investigation. As research progresses, this compound is likely to play a crucial role in the development of next-generation therapeutics.

おすすめ記事

推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd